

spectroscopic comparison of 1,2-dichloroethane and chloroform

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Compound of Interest

Compound Name: 1,2-Dichloroethane

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A Spectroscopic Showdown: 1,2-Dichloroethane vs. Chloroform

In the realm of chlorinated hydrocarbons, **1,2-dichloroethane** and chloroform stand as two ubiquitous solvents and chemical intermediates. While their molecular structures may appear deceptively simple, a detailed spectroscopic analysis reveals a wealth of information about their distinct chemical environments and vibrational modes. This guide provides a comprehensive comparison of the spectroscopic signatures of **1,2-dichloroethane** and chloroform, supported by experimental data and detailed methodologies, to aid researchers in their identification, differentiation, and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-dichloroethane** and chloroform, covering Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity
1,2-Dichloroethane	CDCl ₃	~3.7	Singlet
Chloroform	CDCl ₃	~7.26	Singlet

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
1,2-Dichloroethane	CDCl ₃	~44.35[1]
Chloroform	CDCl ₃	~77.2[2][3]

Vibrational Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands

Compound	Wavenumber (cm ⁻¹)	Vibrational Mode
1,2-Dichloroethane	2975 - 2845[4]	C-H stretching[4]
1470 - 1340[4]	C-H bending	
800 - 580[4]	C-Cl stretching[4]	-
Chloroform	~3019[5]	C-H stretching (v1)[5]
~1215[5]	C-H bending (v ₄)[5]	
~774[6]	C-Cl $_3$ asymmetric stretching (ν_5)	_
~680[6]	C-Cl₃ symmetric stretching (v₂)	

Table 4: Prominent Raman Shifts



Compound	Wavenumber (cm⁻¹)	Vibrational Mode
1,2-Dichloroethane	~754, ~677	C-CI stretching (trans and gauche conformers)[7]
~300	C-C-Cl bending	
Chloroform	~3019	C-H stretching
~668	C-Cl₃ symmetric stretching	
~366	C-Cl₃ symmetric bending	_
~262	C-Cl₃ asymmetric bending	_

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid samples.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes (5 mm diameter)
- Deuterated solvent (e.g., CDCl₃)
- Sample (1,2-dichloroethane or chloroform)
- Pipettes
- Vortex mixer

Procedure:

• Sample Preparation:



- For ¹H NMR, prepare a solution by dissolving 5-25 mg of the sample in approximately 0.6 0.7 mL of a deuterated solvent in a clean, dry vial.[8][9]
- For ¹³C NMR, a higher concentration of 20-50 mg of the sample in the same amount of solvent is recommended.[8]
- Ensure the sample is fully dissolved by gentle vortexing.[8]
- Transfer to NMR Tube:
 - Carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[8]
 - Wipe the outside of the NMR tube to remove any contaminants.[8]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.[8]
 - Shim the magnetic field to achieve optimal homogeneity.[8]
 - Tune the probe to the appropriate nucleus (¹H or ¹³C).[8]
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum.
- Data Processing:
 - Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID).
 - Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H
 NMR in CDCl₃) or an internal standard like tetramethylsilane (TMS).[10]



Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a neat liquid sample.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Sample (1,2-dichloroethane or chloroform)
- Pipette
- Kimwipes and a suitable cleaning solvent (e.g., acetone or isopropanol)

Procedure (using Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe.
 - Place one to two drops of the neat liquid sample onto the center of one salt plate.[11]
 - Carefully place the second salt plate on top, creating a thin liquid film between the plates.
 [11][12]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning:



- After the measurement, disassemble the salt plates and clean them thoroughly with a suitable solvent.[12]
- Store the plates in a desiccator to prevent damage from moisture.

Procedure (using ATR):

- Background Scan:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum with the clean, empty ATR crystal.[13]
- Sample Application:
 - Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum.[13]
- Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth or wipe.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a neat liquid sample.

Materials:

- Raman spectrometer with a laser excitation source
- Sample vial or cuvette
- Sample (1,2-dichloroethane or chloroform)

Procedure:



- Sample Preparation:
 - Fill a clean glass vial or quartz cuvette with the liquid sample.
- · Instrument Setup:
 - Place the sample holder containing the vial or cuvette into the spectrometer.
 - Align the laser focus within the liquid sample.
- Data Acquisition:
 - Set the laser power, exposure time, and number of accumulations.
 - Acquire the Raman spectrum.
- Data Processing:
 - Perform any necessary data processing, such as baseline correction or cosmic ray removal.

Visualizing the Workflow

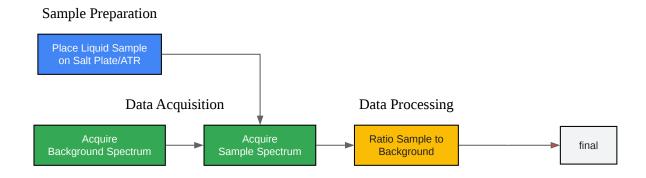
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



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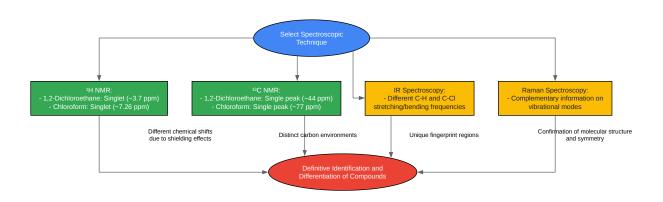
Caption: General workflow for NMR spectroscopy.





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Caption: General workflow for IR spectroscopy.



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Caption: Logical flow for spectroscopic differentiation.



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